![molecular formula C7H7BrFN B3041782 4-Amino-3-fluorobenzyl bromide CAS No. 364360-79-2](/img/structure/B3041782.png)
4-Amino-3-fluorobenzyl bromide
Overview
Description
4-Amino-3-fluorobenzyl bromide, also known as tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate, is a chemical compound with the CAS Number: 323578-36-5 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H15BrFNO2, and it has a molecular weight of 304.16 . The InChI Code is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) .Mechanism of Action
Target of Action
4-Amino-3-fluorobenzyl bromide is a chemical compound used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organoboron reagents, which are used in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the bromine atom in the this compound molecule is replaced by an organoboron reagent, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a part of a broader biochemical pathway involving the synthesis of biaryl compounds . These compounds have wide applications in pharmaceuticals and agrochemicals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and an alkaline environment . Additionally, the reaction is typically performed under controlled temperature conditions .
Advantages and Limitations for Lab Experiments
4-Amino-3-fluorobenzyl bromide has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available from commercial sources. However, the compound may have limitations in certain experiments due to its reactivity and potential toxicity.
Future Directions
There are several future directions for the use of 4-Amino-3-fluorobenzyl bromide in scientific research. One area of interest is the synthesis of new pharmaceutical compounds using this compound as a key intermediate. Another area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Scientific Research Applications
4-Amino-3-fluorobenzyl bromide is used extensively in scientific research applications. It is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound is also used as a reagent in organic synthesis, and it is an essential tool for the preparation of complex molecules.
Safety and Hazards
4-Amino-3-fluorobenzyl bromide is classified as a dangerous substance. It has been assigned the GHS05 pictogram, with the signal word “Danger”. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280, advising against breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(bromomethyl)-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYHWKAWJPQJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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